(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Description
“(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a triazole-derived compound featuring a 2-aminoethyl substituent at the 1-position and a hydroxymethyl group at the 4-position of the triazole ring. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical research. Triazoles are valued for their metabolic stability and hydrogen-bonding capabilities, which are critical in drug design . The compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method that yields 1,4-disubstituted triazoles with high purity .
Properties
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-1-2-9-3-5(4-10)7-8-9;/h3,10H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMWXJHPCULDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Preparation Strategy
The principal synthetic approach to (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a classic example of “click” chemistry. This method efficiently constructs the 1,2,3-triazole ring by reacting an azide with a terminal alkyne under mild conditions.
- Starting Materials: The synthesis typically starts from an azidoethylamine derivative and an alkyne-containing methanol derivative or related precursors.
- Catalysts and Reagents: Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) are used to catalyze the cycloaddition.
- Solvents: A mixture of tert-butanol and water or aqueous media is commonly employed, promoting environmentally friendly conditions and good yields.
- Reaction Conditions: Ambient temperature or mild heating, with reaction times ranging from 2 to 16 hours depending on substrates.
This approach yields the 1,4-disubstituted 1,2,3-triazole core, which is then converted to the hydrochloride salt form by treatment with hydrochloric acid or related agents.
Detailed Stepwise Preparation Example
A representative preparation sequence based on literature and experimental protocols is outlined below:
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Preparation of azidoethylamine | Starting from 2-bromoethylamine or 2-chloroethylamine, substitution with sodium azide in DMF or water | Azidoethylamine intermediate |
| 2 | Copper(I)-catalyzed cycloaddition with propargyl alcohol or propargyl derivatives | CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.2 equiv), tert-butanol/water (1:1), room temperature, 12 h | Formation of (1-(2-azidoethyl)-1,2,3-triazol-4-yl)methanol derivative, 70-90% yield |
| 3 | Reduction or deprotection (if needed) | Acidic treatment with HCl in ethanol or water to form hydrochloride salt | Pure this compound |
This method benefits from high regioselectivity, mild conditions, and scalability.
Research Findings and Reaction Optimization
- Catalyst Efficiency: Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, ensuring effective catalysis and minimizing side reactions.
- Solvent Effects: Use of mixed aqueous-organic solvents (e.g., tert-butanol/water) enhances solubility of both azide and alkyne components, improving reaction rates and yields.
- Reaction Monitoring: Thin-layer chromatography (TLC) is the standard method to monitor reaction progress, with disappearance of starting azide indicating completion.
- Purification: Products are typically purified by column chromatography on silica gel or alumina, using dichloromethane/methanol mixtures as eluents.
Industrial Production Considerations
- Scale-Up: Industrial synthesis employs continuous flow reactors for improved heat and mass transfer, enabling consistent product quality and high throughput.
- Automation: Automated reagent addition and in-line monitoring optimize reaction times and reduce human error.
- Environmental Impact: Preference for aqueous media and avoidance of harsh reagents align with green chemistry principles.
Chemical Reaction Analysis
The compound exhibits functional groups amenable to further chemical transformations:
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Can oxidize hydroxymethyl group to aldehyde or acid derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of triazole or amino groups possible |
| Substitution | Alkyl halides, acyl chlorides | Amino and hydroxyl groups serve as nucleophiles for derivatization |
These reactions enable synthesis of derivatives for pharmaceutical or material science applications.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, which have applications in different fields such as pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its ability to form strong hydrogen bonds and engage in dipole-dipole interactions. These interactions allow the compound to bind effectively to its molecular targets, such as enzymes and receptors. The triazole ring’s stability and electronic properties contribute to its effectiveness in various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of “(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” with related triazole derivatives:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: Aminoethyl vs. Piperidinylmethyl: The target’s primary amine (2-aminoethyl) offers higher hydrophilicity compared to the cyclic piperidine group, which may reduce membrane permeability but improve solubility in aqueous systems . Chain Length: The 5-aminopentyl analog (CAS 1824057-32-0) has a longer alkyl chain, increasing lipophilicity for membrane-associated targets . Branched vs.
Synthesis : All compounds are synthesized via CuAAC, ensuring regiospecific 1,4-substitution and high yields (>95%) .
Applications :
- Target Compound : Likely used as a scaffold for drug candidates due to its primary amine, which facilitates conjugation with carboxylic acids or carbonyl groups.
- Piperidinyl Derivative : Suitable for central nervous system (CNS) targets due to the piperidine moiety’s prevalence in neurotransmitter analogs .
- Chlorophenyl Analog : The aromatic group aids in π-π stacking interactions, common in kinase inhibitors .
Safety : Hydrochloride salts generally exhibit low acute toxicity but may cause irritation (e.g., skin/eye). Handling requires standard lab precautions (gloves, goggles) .
Research Findings and Trends
- Bioactivity: Triazole derivatives with aminoalkyl substituents show promise in antimicrobial and anticancer research. For example, piperidine-containing analogs demonstrate inhibitory activity against bacterial efflux pumps .
- Solubility vs. Permeability Trade-off: Shorter chains (e.g., aminoethyl) favor solubility, while longer or branched chains (e.g., aminopentyl) enhance lipid bilayer penetration .
- Structural Versatility : The triazole core allows modular functionalization, enabling rapid SAR (structure-activity relationship) studies in drug discovery .
Biological Activity
Overview
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound features a triazole ring that can bind to enzymes or receptors, modulating their activity. The presence of the ethylamino group enhances the binding affinity and specificity towards these targets.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which can lead to therapeutic effects in conditions such as infections and cancers.
- Receptor Modulation: It may also interact with receptors to influence signaling pathways critical for cellular responses.
Biological Activity and Applications
The compound has been investigated for several biological applications:
- Antimicrobial Activity: Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against a range of bacterial strains .
- Antifungal Activity: Similar compounds in the triazole class are known for their antifungal properties. Preliminary data suggest that this compound may inhibit fungal growth by disrupting cell membrane integrity .
- Potential as a Biochemical Probe: Due to its ability to interact with biological macromolecules, it is being explored as a biochemical probe in research settings .
Case Studies and Research Findings
Research on this compound has yielded promising results:
Table 1: Summary of Biological Activities
Selected Research Studies
- Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Another research article focused on the mechanism of action of triazole derivatives, highlighting how this compound interacts with specific enzymes involved in metabolic pathways. This interaction was shown to inhibit enzyme activity effectively .
- Therapeutic Potential : A review article discussed the potential therapeutic applications of triazole compounds in treating fungal infections and their role as antifungal agents. The findings suggested that this compound could be developed further for clinical use against resistant strains .
Q & A
Q. What are the established synthetic routes for (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, and how can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound?
The synthesis typically involves CuAAC between a propargyl alcohol derivative and a 2-aminoethyl azide. Key steps include:
- Preparation of the azide precursor (e.g., 2-aminoethyl azide) via diazotization of a primary amine.
- Reaction with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the 1,4-disubstituted triazole core .
- Hydrochloride salt formation via acid treatment. Optimize reaction time (4–8 hours), temperature (25–60°C), and solvent (ethanol/water mixtures) to improve yield and purity. Monitor regioselectivity using NMR to confirm 1,4-triazole formation .
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during hydrogen atom placement?
- Use SHELXL for refinement: Input .hkl and .ins files, define constraints for the triazole ring and aminoethyl group, and apply anisotropic displacement parameters for non-H atoms .
- Challenges:
- Hydrogen atoms on the aminoethyl group may exhibit positional disorder; apply DFIX or DANG restraints to maintain plausible geometry.
- Hydrochloride counterion placement requires careful analysis of electron density maps (e.g., difference Fourier maps) .
Q. What spectroscopic techniques are critical for characterizing the hydrochloride salt, and how can conflicting NMR data be resolved?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The triazole C-H (δ ~7.5–8.5 ppm) and aminoethyl protons (δ ~2.8–3.5 ppm) are key markers .
- IR : Confirm N-H stretches (3300–3500 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
- Conflict resolution : If NMR signals for the aminoethyl group overlap with solvent peaks, reacquire spectra in D₂O to exchange labile protons or use deuterated DMSO-d₆ .
Advanced Research Questions
Q. How does the aminoethyl group influence the compound’s reactivity in post-functionalization reactions, and what strategies mitigate side reactions?
- The primary amine enables reactions like amidation, Schiff base formation, or coordination with metal ions. For example:
- React with activated esters (e.g., NHS esters) in buffered aqueous solutions (pH 7–8) to form amides .
- Side reactions : Unwanted oxidation of the amine (e.g., to nitro groups) can occur; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets, and how can docking studies validate experimental IC₅₀ data?
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with triazole-binding pockets). Parameterize the triazole ring’s electrostatic potential using DFT (B3LYP/6-31G*) .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from protonation state changes (amine → ammonium at physiological pH); account for this in simulations .
Q. How can the hydrochloride salt’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?
- Accelerated stability studies :
- Store samples at 25°C, 40°C, and 60°C with controlled humidity (e.g., 60% RH).
- Monitor decomposition via HPLC at intervals (0, 1, 3, 6 months). Key degradation products may include hydrolyzed triazole or free amine .
- pH stability : Test solubility and integrity in buffers (pH 2–12). The hydrochloride form is stable in acidic conditions but may dissociate at pH > 7, requiring neutralization before biological assays .
Q. What mechanistic insights explain contradictory results in catalytic hydrogenation studies of the triazole ring?
- Contradictions : Some studies report triazole ring reduction under H₂/Pd-C, while others show stability. Factors include:
- Catalyst poisoning by the aminoethyl group; use PtO₂ instead of Pd-C for milder conditions .
- Solvent effects: Reduction is favored in polar aprotic solvents (e.g., THF) but suppressed in water due to poor H₂ solubility .
Methodological Notes
- Synthetic protocols should prioritize reproducibility: Report exact equivalents of Cu(I) catalysts and azide/alkyne ratios.
- Crystallography : Deposit .cif files in public databases (e.g., CCDC) for peer validation .
- Biological assays : Include positive controls (e.g., known triazole-based inhibitors) to contextualize activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
